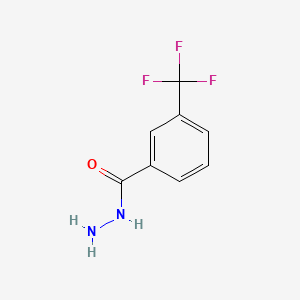

3-(Trifluoromethyl)benzohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUSYNBASYGAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380514 | |

| Record name | 3-(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-25-4 | |

| Record name | 3-(trifluoromethyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)benzoic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)benzohydrazide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Trifluoromethyl)benzohydrazide, a key intermediate in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a white to beige crystalline solid.[1] Its core structure consists of a benzene ring substituted with a trifluoromethyl group at the meta position and a hydrazide functional group. The trifluoromethyl group significantly influences the molecule's lipophilicity, metabolic stability, and biological activity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 3-(Trifluoromethyl)benzoic acid hydrazide, m-(Trifluoromethyl)benzohydrazide | |

| CAS Number | 22227-25-4 | |

| Molecular Formula | C₈H₇F₃N₂O | |

| Molecular Weight | 204.15 g/mol | |

| Appearance | White to beige crystalline solid | [1] |

| Melting Point | Approximately 172-175 °C | [1] |

| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | [1] |

| Predicted pKa | 11.93 ± 0.10 |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a 3-(trifluoromethyl)benzoyl derivative, such as the corresponding acid, ester, or acyl chloride, with hydrazine.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Methyl 3-(Trifluoromethyl)benzoate

This protocol is based on the common method of hydrazinolysis of an ester.

Materials:

-

Methyl 3-(trifluoromethyl)benzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-(trifluoromethyl)benzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold distilled water to remove any remaining hydrazine hydrate.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the trifluoromethyl-substituted benzene ring, as well as signals for the -NH and -NH₂ protons of the hydrazide group. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7.5-8.5 ppm). The hydrazide protons will appear as broader signals, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the hydrazide, and the carbon of the trifluoromethyl group (which will appear as a quartet due to C-F coupling).

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1640-1680 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (204.15 g/mol ). Fragmentation patterns would likely involve the loss of the hydrazide group and parts of the aromatic ring.

Reactivity and Chemical Transformations

The hydrazide functional group in this compound is the primary site of its reactivity. It can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reactivity is crucial for its use as a building block in the synthesis of more complex molecules.

Caption: Reaction of this compound with aldehydes or ketones.

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution.[2]

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, the broader classes of benzohydrazide and trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological properties.

Enzyme Inhibition

Derivatives of the isomeric 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[3] This suggests that derivatives of this compound could also be explored for similar inhibitory activities. The general structure of these inhibitors often involves a hydrazone linkage formed from the benzohydrazide.

Antimicrobial Activity

Benzohydrazide derivatives are known to possess antimicrobial properties.[4] The trifluoromethyl group is often incorporated into drug candidates to enhance their efficacy. Therefore, derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents.

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis is straightforward, and its reactive hydrazide moiety allows for the facile creation of diverse molecular libraries. Further investigation into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential, particularly in the areas of neurodegenerative diseases and infectious diseases.

References

- 1. chembk.com [chembk.com]

- 2. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial evaluation of substituted-benzoyl hydrazino pyrimidines. [wisdomlib.org]

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzohydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzohydrazide, a key chemical intermediate in the synthesis of biologically active compounds. This document details its chemical and physical properties, provides experimental protocols for its synthesis and the evaluation of its derivatives, and explores its applications in drug discovery, particularly as a scaffold for enzyme inhibitors.

Core Compound Identification and Properties

This compound, identified by the CAS number 22227-25-4 , is a benzohydrazide derivative characterized by a trifluoromethyl group at the meta-position of the benzene ring.[1] This substitution significantly influences the compound's physicochemical properties and the biological activity of its subsequent derivatives.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 22227-25-4 | [1] |

| Molecular Formula | C₈H₇F₃N₂O | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | White to beige crystalline solid | [2] |

| Melting Point | ~172-175 °C | [2] |

| IUPAC Name | This compound | [1] |

Spectral Data

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound involves the reaction of 3-(trifluoromethyl)benzoic acid or its ester derivative with hydrazine.[2][3] This core molecule serves as a versatile starting material for the synthesis of a wide range of derivatives, most notably hydrazones, which have shown significant biological activity.

General Synthesis of Benzohydrazides

The synthesis of benzohydrazides is a well-established chemical transformation. A general experimental protocol, adapted from the synthesis of the isomeric 4-(Trifluoromethyl)benzohydrazide, is provided below.[3]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzohydrazide [3]

-

Esterification: 4-(Trifluoromethyl)benzoic acid is esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid. The excess methanol acts as both a reagent and a solvent.

-

Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in boiling ethanol. This nucleophilic acyl substitution reaction yields the desired 4-(trifluoromethyl)benzohydrazide with a nearly quantitative yield.

Synthesis of Hydrazone Derivatives

Hydrazones are readily synthesized by the condensation reaction of a hydrazide with an aldehyde or a ketone. These derivatives of this compound are of particular interest due to their potential as enzyme inhibitors.

Experimental Protocol: Synthesis of Hydrazones from 4-(Trifluoromethyl)benzohydrazide [3]

-

A solution of 4-(trifluoromethyl)benzohydrazide (1 mmol) in boiling methanol is prepared.

-

To this solution, the desired aldehyde or ketone (1.1 mmol) is added.

-

For reactions involving ketones, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is refluxed for 2 hours.

-

Upon cooling, the hydrazone product typically precipitates and can be collected by filtration. Yields for this type of reaction are generally high, ranging from 68% to 99%.[3]

Biological Activity and Applications in Drug Discovery

The trifluoromethyl group is a well-known bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates. Benzohydrazide derivatives, particularly those bearing a trifluoromethyl moiety, have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects.

Cholinesterase Inhibition

A significant area of research for trifluoromethyl-substituted benzohydrazide derivatives is their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] These enzymes play a crucial role in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease.

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibition of both AChE and BuChE, with IC₅₀ values in the micromolar range.[3][4] For instance, a series of these hydrazones exhibited IC₅₀ values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE.[3][4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound (inhibitor) solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution to the appropriate wells.

-

For the control (100% enzyme activity), add 10 µL of the solvent used for the test compound instead of the test compound solution.

-

For the blank, add 150 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of ATCI.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rates of the test compound wells to the control well.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Principle of the Ellman's method for determining acetylcholinesterase inhibition.

References

- 1. 3-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Bis(trifluoromethyl)benzohydrazide | C9H6F6N2O | CID 100265 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 3-(Trifluoromethyl)benzohydrazide from 3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(trifluoromethyl)benzohydrazide from 3-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this scaffold valuable in medicinal chemistry.

Core Synthesis Pathway: Two-Step Esterification and Hydrazinolysis

The most established and efficient method for preparing this compound from 3-(trifluoromethyl)benzoic acid is a two-step process. This involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester. This method is favored for its high yield and straightforward procedure.[1]

A potential alternative is the direct reaction of 3-(trifluoromethyl)benzoic acid with hydrazine.[2] However, detailed experimental protocols for this direct conversion are less commonly reported in the literature, and the two-step process via the ester intermediate is generally preferred for its reliability and high conversion rates.

Overall Reaction Scheme

Caption: Figure 1: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Yield | Nearly Quantitative | [1] |

| Melting Point | 172-175 °C | [2] |

| Appearance | White to beige crystalline solid | [2] |

| Molecular Formula | C₈H₇F₃N₂O | |

| Molecular Weight | 204.15 g/mol |

Experimental Protocols

The following detailed experimental protocols are based on the established synthesis of the analogous 4-(trifluoromethyl)benzohydrazide and are expected to be directly applicable for the synthesis of the 3-isomer.[1]

Step 1: Synthesis of Methyl 3-(Trifluoromethyl)benzoate (Esterification)

Objective: To convert 3-(trifluoromethyl)benzoic acid to its methyl ester.

Materials:

-

3-(Trifluoromethyl)benzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-(trifluoromethyl)benzoate.

-

The crude product can be used directly in the next step or purified further by distillation or column chromatography if required.

Step 2: Synthesis of this compound (Hydrazinolysis)

Objective: To convert methyl 3-(trifluoromethyl)benzoate to this compound.

Materials:

-

Methyl 3-(trifluoromethyl)benzoate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the crude methyl 3-(trifluoromethyl)benzoate in absolute ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the resulting white to beige crystalline solid to obtain this compound. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons (multiplets), -NH₂ protons (broad singlet), and -NH- proton (singlet). |

| ¹³C NMR | Aromatic carbons, carbonyl carbon (C=O), and trifluoromethyl carbon (CF₃). |

| IR (cm⁻¹) | N-H stretching (amide), C=O stretching (amide I), N-H bending (amide II), and C-F stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

| Melting Point | 172-175 °C[2] |

Logical Relationship of Synthesis Methods

Caption: Figure 2: Comparison of synthesis routes.

References

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzohydrazide: Properties, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)benzohydrazide, a fluorinated aromatic compound of interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and explores its potential biological activities through the lens of related compounds and their known mechanisms of action.

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O | --INVALID-LINK-- |

| Molecular Weight | 204.15 g/mol | --INVALID-LINK-- |

| Appearance | White to beige crystalline solid | ChemBK |

| Melting Point | Approximately 172-175 °C | ChemBK |

| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. | ChemBK |

Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Benzohydrazides

Representative Synthesis of 4-(Trifluoromethyl)benzohydrazide

This protocol is adapted from a method described for the synthesis of 4-(trifluoromethyl)benzohydrazide and serves as a reliable guide for the preparation of its 3-isomer.[1]

Step 1: Esterification of 4-(Trifluoromethyl)benzoic Acid

-

In a round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for a period sufficient to achieve complete esterification, typically monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

The resulting crude methyl 4-(trifluoromethyl)benzoate can be purified by standard methods, such as column chromatography, if necessary.

Step 2: Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate

-

Dissolve the methyl 4-(trifluoromethyl)benzoate obtained from the previous step in boiling ethanol.

-

To this solution, add hydrazine hydrate.

-

Maintain the mixture at reflux until the reaction is complete, as indicated by TLC analysis.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Collect the solid 4-(trifluoromethyl)benzohydrazide by filtration, wash with cold ethanol, and dry under vacuum. This method typically results in a nearly quantitative yield.[1]

Potential Biological Activity and Signaling Pathways

Direct studies on the signaling pathways affected by this compound are limited. However, extensive research on its isomer, 4-(trifluoromethyl)benzohydrazide, and other benzohydrazide derivatives provides strong indications of its potential biological targets.[1] These compounds are frequently identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmission.[1][2][3] Furthermore, derivatives of benzohydrazides have been implicated in the modulation of key cellular signaling cascades such as the Transforming Growth Factor-beta (TGF-β) and the Epidermal Growth Factor Receptor (EGFR)/PI3K/AKT/mTOR pathways, which are pivotal in cell growth, proliferation, and survival.[4][5][6]

Hypothesized Mechanism: Cholinesterase Inhibition

The following diagram illustrates the logical workflow of how this compound may act as a cholinesterase inhibitor, leading to an increase in acetylcholine levels in the synaptic cleft. This is a hypothesized mechanism based on the known activity of its 4-isomer.

Potential Involvement in TGF-β Signaling

The TGF-β signaling pathway is crucial in regulating a multitude of cellular processes.[4][7][8][9] Some benzohydrazide derivatives have been shown to modulate this pathway. The diagram below outlines the canonical TGF-β signaling cascade, a potential target for compounds like this compound.

Potential Modulation of EGFR/PI3K/AKT/mTOR Signaling

The EGFR/PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[5][6] Benzohydrazide derivatives have been investigated as potential inhibitors of this pathway. The diagram below provides a simplified representation of this signaling cascade.

Conclusion

This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. Its physicochemical properties are well-defined, and its synthesis can be achieved through established chemical transformations. While direct biological data for the 3-isomer is an area for future research, the activities of its close analogs strongly suggest that it may function as a cholinesterase inhibitor and potentially modulate key cellular signaling pathways such as TGF-β and EGFR/PI3K/AKT/mTOR. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic and synthetic applications of this and related compounds. Further investigation into its precise biological mechanisms is warranted and could unveil novel therapeutic opportunities.

References

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study | MDPI [mdpi.com]

- 3. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 3-(Trifluoromethyl)benzohydrazide in organic solvents. Due to a lack of publicly available quantitative data, this document focuses on summarizing the existing qualitative information and presenting detailed, adaptable experimental protocols for researchers to determine precise solubility values.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. The trifluoromethyl group significantly influences the molecule's lipophilicity and electronic properties, thereby affecting its solubility characteristics.

Solubility Profile of this compound and Isomers

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound at specified temperatures. However, qualitative descriptions of its solubility and that of its structural isomer, 4-(Trifluoromethyl)benzohydrazide, are available and summarized below.

| Compound | Solvent | Solubility Description | Citation |

| This compound | Ethanol | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] | |

| Dichloromethane | Soluble | [1] | |

| 4-(Trifluoromethyl)benzohydrazide | Methanol | Soluble | [2] |

| Chloroform | Slightly Soluble | [2][3][4] | |

| Dimethyl Sulfoxide (DMSO) | Soluble (used for stock solutions) | [2] |

Note: The term "soluble" is a qualitative descriptor and does not provide information on the extent of solubility. For drug development and process chemistry, quantitative determination is essential. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

Researchers can employ several methods to quantitatively determine the solubility of this compound. Two common and reliable methods, the gravimetric method and UV-Vis spectrophotometry, are detailed below.

The gravimetric method is a straightforward and accurate technique for determining solubility by measuring the mass of the solute dissolved in a known volume of solvent.[5][6][7][8]

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s) (e.g., ethanol, ethyl acetate, dichloromethane)

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pre-heated/cooled pipette to match the solution's temperature, avoiding disturbance of the sediment.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 40-60 °C). Alternatively, use a vacuum desiccator at room temperature.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing cycles until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Solubility (in g/L) = (Mass of dried solute in g) / (Volume of filtrate in L)

-

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[9][10]

Principle: A saturated solution is prepared, and after filtration, it is diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration is then determined by measuring the absorbance at the wavelength of maximum absorbance (λmax).

Apparatus and Materials:

-

This compound

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (as in the gravimetric method)

Procedure:

-

Determination of λmax and Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Scan the stock solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1, step 1).

-

Collect and filter the supernatant as described previously (Section 3.1, step 2).

-

Carefully dilute a known volume of the clear filtrate with the solvent to a concentration that is expected to fall within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Concentration of diluted solution (C_diluted) = (Absorbance - y-intercept) / slope

-

Calculate the concentration of the original saturated solution (solubility) by accounting for the dilution factor.

-

Solubility = C_diluted × Dilution Factor

-

Visual Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental protocols described above.

References

- 1. chembk.com [chembk.com]

- 2. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]

- 3. 4-(TRIFLUOROMETHYL)BENZHYDRAZIDE CAS#: 339-59-3 [m.chemicalbook.com]

- 4. 4-(TRIFLUOROMETHYL)BENZHYDRAZIDE | 339-59-3 [m.chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

Spectroscopic Profile of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Trifluoromethyl)benzohydrazide, a molecule of interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.01 | Singlet | 1H | - | -NH- |

| 8.13 | Singlet | 1H | - | Ar-H |

| 8.08 | Doublet | 1H | 7.8 | Ar-H |

| 7.87 | Doublet | 1H | 7.8 | Ar-H |

| 7.73 | Triplet | 1H | 7.8 | Ar-H |

| 4.59 | Singlet | 2H | - | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 164.7 | C=O |

| 134.9 | Ar-C |

| 132.8 | Ar-C |

| 129.8 | Ar-C |

| 129.0 (q, J = 31.5 Hz) | Ar-C-CF₃ |

| 128.7 | Ar-C |

| 124.0 (q, J = 272.2 Hz) | -CF₃ |

| 123.6 (q, J = 3.8 Hz) | Ar-C |

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3306, 3211 | Strong | N-H stretching |

| 1656 | Strong | C=O stretching (Amide I) |

| 1612 | Medium | N-H bending (Amide II) |

| 1325 | Strong | C-F stretching |

| 1167, 1126 | Strong | C-F stretching |

Table 4: Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 205.06 | [M+H]⁺ |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample was dissolved in a suitable solvent and introduced into the instrument. The data was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

The Rising Potential of 3-(Trifluoromethyl)benzohydrazide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)benzohydrazide is emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The incorporation of the trifluoromethyl group offers distinct advantages, including enhanced metabolic stability and increased lipophilicity, which can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a focus on their synthesis, potential therapeutic applications, and the experimental methodologies used for their evaluation. While research on the 3-isomer is still developing, this document draws insights from closely related analogs, particularly the 4-isomer, to highlight promising avenues for future drug discovery and development.

Introduction

The benzohydrazide moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The strategic incorporation of a trifluoromethyl (CF3) group onto the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This makes trifluoromethyl-substituted benzohydrazides attractive candidates for lead optimization and the design of new chemical entities.

This guide specifically focuses on this compound, exploring its synthetic routes and delving into the biological activities of its derivatives, which have shown promise as enzyme inhibitors and antimicrobial agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through the reaction of 3-(trifluoromethyl)benzoic acid with hydrazine hydrate.[1] This straightforward condensation reaction provides the core scaffold for further derivatization.

A common synthetic strategy to explore the therapeutic potential of this scaffold involves the formation of hydrazones. This is achieved by reacting this compound with various aldehydes or ketones. This approach allows for the introduction of diverse structural motifs, enabling the fine-tuning of the compound's biological activity.

Potential Therapeutic Applications

While direct biological studies on this compound are limited, research on its derivatives and the closely related 4-isomer highlights several promising therapeutic areas.

Enzyme Inhibition: Cholinesterase Inhibitors

Derivatives of the isomeric 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[2][3][4] A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes demonstrated dual inhibition of both enzymes, with IC50 values in the micromolar range.[2][3][4] Notably, a derivative formed with 3-(trifluoromethyl)benzaldehyde exhibited balanced inhibition of both AChE and BuChE, suggesting that the 3-CF3 substitution pattern is conducive to this activity.[2][3]

Table 1: Cholinesterase Inhibitory Activity of a 4-(Trifluoromethyl)benzohydrazide Derivative with a 3-(Trifluoromethyl)benzylidene Moiety [2][3]

| Compound | Target Enzyme | IC50 (µM) |

| 4-(Trifluoromethyl)-N'-[3-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 49.9 ± 1.4 |

| BuChE | 63.6 ± 2.8 |

Data is presented as mean ± standard deviation.

This data suggests that hydrazone derivatives of this compound are strong candidates for development as cholinesterase inhibitors for neurodegenerative diseases.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their antimicrobial properties.[5] A study on a series of hydrazide-hydrazone derivatives prepared from (E)-3-(3-(trifluoromethyl)phenyl)-acrylic acid, a compound structurally related to this compound, demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Hydrazide-Hydrazone Derivatives of (E)-3-(3-(Trifluoromethyl)phenyl)prop-2-enohydrazide

| Compound | Test Organism | Zone of Inhibition (mm) |

| Derivative 1 | Escherichia coli | 19 |

| Pseudomonas aeruginosa | 22 | |

| Staphylococcus aureus | 25 | |

| Streptococcus pyogenes | 27 | |

| Derivative 2 | Escherichia coli | 26 |

| Pseudomonas aeruginosa | 28 | |

| Staphylococcus aureus | 30 | |

| Streptococcus pyogenes | 32 |

This indicates that the 3-trifluoromethylphenyl moiety is a key pharmacophore for antibacterial activity. Further investigation into various hydrazone derivatives of this compound is warranted to explore their potential as novel antibacterial agents.

Anticonvulsant Potential

The hydrazide-hydrazone scaffold is also recognized for its association with anticonvulsant activity.[6][7][8] While no specific studies have been conducted on this compound for this application, the structural similarities to known anticonvulsant agents suggest this as a promising area for future research. The synthesis of a library of derivatives for screening in anticonvulsant models could potentially identify new lead compounds for the treatment of epilepsy.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized protocols based on the available literature for the synthesis and biological evaluation of benzohydrazide derivatives.

General Procedure for the Synthesis of this compound

To a solution of 3-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., ethanol), an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with a cold solvent, and dried to yield this compound.[1]

General Procedure for the Synthesis of Hydrazone Derivatives

This compound is dissolved in a suitable solvent (e.g., methanol or ethanol). A slight excess of the desired aldehyde or ketone is added to the solution, often with a catalytic amount of acid (e.g., acetic acid). The mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The resulting hydrazone derivative often precipitates from the solution upon cooling and can be purified by recrystallization.[2]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BuChE can be determined using a modified Ellman's spectrophotometric method. The assay mixture typically contains a phosphate buffer, a solution of the test compound in a suitable solvent (e.g., DMSO), the respective enzyme (AChE or BuChE), and acetylthiocholine iodide or butyrylthiocholine iodide as the substrate. The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at a specific wavelength. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3][4]

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds can be evaluated using the agar well diffusion method. A standardized inoculum of the test bacteria is uniformly spread on the surface of an agar plate. Wells are then created in the agar, and a solution of the test compound at a known concentration is added to each well. The plates are incubated under appropriate conditions. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well.

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold in medicinal chemistry. While direct biological data for the parent molecule is scarce, studies on its derivatives and the isomeric 4-(Trifluoromethyl)benzohydrazide strongly suggest its potential in developing novel therapeutic agents, particularly in the areas of neurodegenerative diseases and infectious diseases.

Future research should focus on:

-

Systematic derivatization: Synthesizing a diverse library of this compound derivatives, particularly hydrazones, to establish clear structure-activity relationships.

-

Broad biological screening: Evaluating these derivatives against a wide range of biological targets, including various enzymes, microbial strains, and cancer cell lines.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which active compounds exert their effects.

-

In vivo evaluation: Advancing the most promising lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The exploration of this compound and its analogs holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. chembk.com [chembk.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

A Technical Guide on the Biological Activity of 3-(Trifluoromethyl)benzohydrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a variety of pharmacologically active compounds.[1] The introduction of a trifluoromethyl (CF₃) group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacological profiles.[2] This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and associated experimental methodologies of 3-(Trifluoromethyl)benzohydrazide and its derivatives, consolidating key data to support ongoing research and development efforts.

Synthesis of this compound Derivatives

The synthesis of the core structure, this compound, is typically achieved through a two-step process starting from the corresponding benzoic acid. The resulting hydrazide is a versatile intermediate that can be readily converted into a wide array of derivatives, most commonly hydrazones (Schiff bases), by condensation with various aldehydes and ketones.[3]

General Synthetic Pathway:

-

Esterification: 3-(Trifluoromethyl)benzoic acid is esterified, often using methanol with a catalytic amount of sulfuric acid, to produce the methyl ester.

-

Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in a solvent like boiling ethanol to yield this compound.[4]

-

Derivative Formation (Hydrazones): The synthesized benzohydrazide is condensed with an appropriate aldehyde or ketone, typically by heating in a solvent such as methanol, to form the corresponding hydrazone derivative.[3]

Caption: General synthesis route for benzohydrazone derivatives.

Enzyme Inhibition Activity

Derivatives of trifluoromethyl-substituted benzohydrazides have demonstrated significant inhibitory activity against several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease.[4] Hydrazone derivatives of 4-(Trifluoromethyl)benzohydrazide have shown potent, dual inhibitory effects on both enzymes.[3][5]

Table 1: Cholinesterase Inhibitory Activity of Trifluoromethyl-Substituted Benzohydrazide Derivatives

| Compound Class | Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Hydrazones | 4-(CF₃)-N'-[4-(CF₃)benzylidene]benzohydrazide | AChE | 46.8 | [3] |

| Hydrazones | 4-(CF₃)-N'-[2-Cl, 3-CF₃-benzylidene]benzohydrazide | BuChE | 19.1 | [3] |

| Hydrazine-1-carboxamides | N-Tridecyl-2-[4-(CF₃)benzoyl]hydrazine-1-carboxamide | AChE | 28.90 ± 0.67 | [6] |

| Hydrazine-1-carboxamides | N-Pentadecyl-2-[4-(CF₃)benzoyl]hydrazine-1-carboxamide | AChE | 27.04 ± 1.13 | [6] |

| Hydrazine-1-carboxamides | N-Hexyl-2-[4-(CF₃)benzoyl]hydrazine-1-carboxamide | BuChE | 58.01 ± 0.78 |[6] |

Experimental Protocol: Ellman's Spectrophotometric Method [3] This assay quantifies cholinesterase activity by measuring the formation of 5-thio-2-nitrobenzoate, a colored product resulting from the reaction of thiocholine (produced by substrate hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

Reagent Preparation: Prepare solutions of the test compound, AChE or BuChE enzyme, acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Mixture: In a 96-well plate, add the enzyme solution, test compound at various concentrations, and DTNB.

-

Incubation: Incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate (ATCh or BTCh) to start the reaction.

-

Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

References

- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide focuses on 3-(trifluoromethyl)benzohydrazide, a valuable building block that serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique chemical properties and reactivity profile make it a molecule of significant interest in the development of novel therapeutics and functional materials.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with the molecular formula C₈H₇F₃N₂O and a molecular weight of 204.15 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇F₃N₂O | |

| Molecular Weight | 204.15 g/mol | |

| Appearance | Solid | |

| Melting Point | 115-119 °C (for 4-isomer) |

Note: The melting point is for the isomeric 4-(Trifluoromethyl)benzohydrazide and is provided as an estimate.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-(trifluoromethyl)benzoic acid. The general synthetic route involves an initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

An In-depth Technical Guide on this compound as a Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is a privileged moiety due to its profound effects on the physicochemical and biological properties of a molecule. It can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic profiles and target-binding affinities. This compound is a versatile building block that features both a reactive hydrazide functional group and a trifluoromethyl-substituted aromatic ring. This combination makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and materials science.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its utility as a scaffold in organic synthesis. Detailed experimental protocols, quantitative data on the biological activities of its derivatives, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and its Isomer

| Property | This compound | 4-(Trifluoromethyl)benzohydrazide |

| Molecular Formula | C₈H₇F₃N₂O | C₈H₇F₃N₂O |

| Molecular Weight | 204.15 g/mol | 204.15 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Not widely reported | 115-119 °C |

Spectroscopic Data:

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques. While a dedicated spectrum for the parent 3-isomer is not available, the following table summarizes the expected and reported spectroscopic data for closely related compounds.

Table 2: Spectroscopic Data for 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzohydrazide Derivatives

| Compound | Technique | Key Signals |

| 3-(Trifluoromethyl)benzaldehyde | ¹H NMR (CDCl₃) | δ 10.09 (s, 1H, CHO), 8.16 (s, 1H, Ar-H), 8.09 (d, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H) |

| ¹⁹F NMR (CDCl₃) | δ -63.0 (s, 3F, CF₃) | |

| 4-(Trifluoromethyl)benzohydrazide | IR (ATR) | ~3300-3200 cm⁻¹ (N-H stretching), ~1660 cm⁻¹ (C=O stretching) |

| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.7-8.0 ppm | |

| Hydrazone derivative of 4-(CF₃)benzohydrazide | ¹H NMR (DMSO-d₆) | δ 12.27 (s, 1H, NH), 8.55 (s, 1H, CH=N), aromatic protons |

| ¹³C NMR (DMSO-d₆) | δ ~162 (C=O), ~144 (CH=N), aromatic carbons |

Synthesis and Reactivity

Synthesis of this compound

The synthesis of this compound is analogous to that of other benzohydrazides and proceeds via a two-step sequence starting from 3-(trifluoromethyl)benzoic acid.

Workflow for the Synthesis of this compound:

Caption: General synthetic workflow for this compound.

Reactivity and Applications in Organic Synthesis

The hydrazide functionality of this compound is a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. These hydrazones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds.

General Reaction Scheme for Hydrazone Formation:

Caption: Synthesis of N'-substituted 3-(trifluoromethyl)benzohydrazones.

These hydrazone derivatives have been explored for various biological activities, including as antimicrobial and enzyme inhibitory agents.

Experimental Protocols

General Procedure for the Synthesis of this compound

Step 1: Synthesis of Methyl 3-(Trifluoromethyl)benzoate

To a solution of 3-(trifluoromethyl)benzoic acid (1 equivalent) in methanol (excess), a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 3-(trifluoromethyl)benzoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Methyl 3-(trifluoromethyl)benzoate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 equivalents) is added. The mixture is refluxed for 6-8 hours. Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

General Procedure for the Synthesis of N'-Substituted 3-(Trifluoromethyl)benzohydrazones

To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or methanol, the corresponding aldehyde or ketone (1-1.1 equivalents) is added. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed if necessary.

Biological Activities of Derivatives

Derivatives of trifluoromethyl-substituted benzohydrazides have shown promising biological activities, particularly as antimicrobial and enzyme inhibitors. While much of the reported data is on the 4-isomer, it provides a strong indication of the potential of the 3-isomer derivatives.

Table 3: Biological Activities of Trifluoromethyl-Substituted Benzohydrazide Derivatives

| Derivative Class | Target | Activity | Example Data | Reference |

| Hydrazones | Acetylcholinesterase (AChE) | Inhibition | IC₅₀ = 46.8–137.7 µM (for 4-CF₃ derivatives) | |

| Butyrylcholinesterase (BuChE) | Inhibition | IC₅₀ = 19.1–881.1 µM (for 4-CF₃ derivatives) | ||

| Bromobenzohydrazides | Various Bacteria | Antimicrobial | pMICam up to 1.67 µM/ml | |

| Cancer Cell Lines | Anticancer | IC₅₀ down to 1.20 µM |

These findings underscore the potential of this compound as a scaffold for the development of new therapeutic agents.

Application in Targeting Signaling Pathways

While direct studies on this compound derivatives impacting specific signaling pathways are limited, the broader class of heterocyclic compounds derived from hydrazides has been shown to modulate key cellular signaling cascades implicated in diseases like cancer. For instance, pyrazole-containing compounds, which can be synthesized from hydrazone intermediates, have been shown to target the EGFR/PI3K/AKT/mTOR pathway.

Simplified EGFR/PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition:

Caption: Potential inhibition of the PI3K/mTOR pathway by derivatives.

This illustrates the potential for developing targeted therapies from this compound-derived scaffolds.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of the hydrazide group allow for the construction of a wide range of complex molecules, particularly N'-substituted hydrazones and various heterocyclic systems. The presence of the 3-trifluoromethylphenyl moiety often imparts favorable biological properties to the resulting compounds, as evidenced by the antimicrobial and enzyme inhibitory activities of its derivatives. This technical guide provides a foundational resource for researchers looking to explore the potential of this compound in their synthetic and drug discovery endeavors. Further exploration of this scaffold is warranted to unlock its full potential in the development of novel therapeutics and functional materials.

The Emergence and Synthetic Utility of 3-(Trifluoromethyl)benzohydrazide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and applications of 3-(trifluoromethyl)benzohydrazide (CAS No. 22227-25-4). While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader revolution of organofluorine chemistry and the strategic incorporation of the trifluoromethyl (CF3) group in medicinal chemistry. This guide details its synthesis, physicochemical properties, and its crucial role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Quantitative data on the biological activity of its derivatives are presented, alongside detailed experimental protocols and visualizations of synthetic pathways.

Discovery and Historical Context

The history of this compound is not marked by a specific, celebrated discovery but rather by its rise as a valuable building block in the expanding field of medicinal and agrochemical research. The significance of this compound is directly tied to the recognition of the trifluoromethyl group as a critical bioisostere in drug design.[1][2]

The introduction of fluorine and fluorinated groups into organic molecules gained significant momentum in the mid-20th century.[3] Researchers discovered that the CF3 group, with its high electronegativity, metabolic stability, and lipophilicity, could dramatically improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][3] It is often used as a bioisosteric replacement for groups like chlorine or a methyl group, influencing factors such as binding affinity, membrane permeability, and resistance to metabolic degradation.[1][4]

As the demand for novel fluorinated compounds grew, so did the need for versatile synthetic intermediates. This compound emerged as one such key intermediate, providing a scaffold to introduce the 3-(trifluoromethyl)phenyl moiety into a wide array of more complex molecules, including various heterocyclic systems with demonstrated biological activities.[5][6] Its utility is evidenced by its application in the synthesis of compounds targeting a range of biological targets, from enzymes implicated in neurodegenerative diseases to microbial pathogens.[7][8]

Physicochemical Properties

This compound is a white to beige crystalline solid.[9] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 22227-25-4 | [9] |

| Molecular Formula | C8H7F3N2O | [9] |

| Molecular Weight | 204.15 g/mol | [10] |

| Melting Point | 172-175 °C | [9] |

| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. | [9] |

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is through the hydrazinolysis of a 3-(trifluoromethyl)benzoic acid derivative, typically an ester.[9]

General Synthesis Pathway

The synthesis is generally a two-step process starting from 3-(trifluoromethyl)benzoic acid.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Two-Step Synthesis from 3-(Trifluoromethyl)benzoic Acid

Step 1: Esterification of 3-(Trifluoromethyl)benzoic Acid

-

To a solution of 3-(trifluoromethyl)benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(trifluoromethyl)benzoate.

Step 2: Hydrazinolysis of Methyl 3-(trifluoromethyl)benzoate

-

Dissolve the methyl 3-(trifluoromethyl)benzoate obtained in the previous step in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.[9]

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable intermediate for the synthesis of a variety of biologically active compounds. Its hydrazide functional group is readily reactive with aldehydes, ketones, and other electrophiles to form more complex structures, particularly heterocyclic compounds.

Synthesis of Hydrazone Derivatives as Cholinesterase Inhibitors

Hydrazones derived from the condensation of this compound with various aldehydes and ketones have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[7][11]

Caption: Synthesis of hydrazone derivatives for cholinesterase inhibition.

A study on hydrazones derived from the isomeric 4-(trifluoromethyl)benzohydrazide provides insight into the potential activity of the 3-substituted analogs. The following table summarizes the inhibitory activities of some of these derivatives.

| Compound | Target Enzyme | IC50 (µM) |

| Hydrazone of 4-(CF3)benzohydrazide and 2-bromobenzaldehyde | AChE | - |

| BuChE | - | |

| Hydrazone of 4-(CF3)benzohydrazide and 3-(CF3)benzaldehyde | AChE | - |

| BuChE | - | |

| Hydrazone of 4-(CF3)benzohydrazide and cyclohexanone | AChE | - |

| BuChE | - | |

| Hydrazone of 4-(CF3)benzohydrazide and camphor | AChE | - |

| BuChE | - | |

| Note: Specific IC50 values for the this compound derivatives were not found in the provided search results. The data for the 4-isomer derivatives indicate that these classes of compounds exhibit activity in the micromolar range.[7][11] |

Synthesis of Pyrazole Derivatives as Antimicrobial Agents

This compound can be a precursor for the synthesis of pyrazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial properties.[12][13][14]

Caption: General pathway for the synthesis of pyrazole derivatives.

Studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown their efficacy against antibiotic-resistant Gram-positive bacteria.

| Compound | Target Organism | MIC (µg/mL) |

| Bromo and trifluoromethyl substituted pyrazole | S. aureus | 0.78 |

| S. epidermidis | 1.56 | |

| E. faecium | 0.78 | |

| Note: These compounds are derivatives where the trifluoromethylphenyl group is attached to the pyrazole nitrogen, illustrating the utility of trifluoromethylphenyl building blocks.[14] |

Intermediate in the Synthesis of Triazole Derivatives

This compound is also a key starting material for the synthesis of various triazole-containing compounds, which are prevalent in many pharmaceuticals and agrochemicals.[15] For example, it can be used to synthesize 3-trifluoromethyl-1,2,4-triazoles.

Conclusion

This compound stands as a testament to the profound impact of organofluorine chemistry on modern drug discovery and development. While its own discovery is not a singular event, its history is woven into the fabric of medicinal chemistry's embrace of the trifluoromethyl group as a powerful tool for molecular design. As a versatile and accessible intermediate, it continues to empower chemists in the creation of novel compounds with a wide range of biological activities. The synthetic pathways and applications outlined in this guide underscore its enduring importance in the quest for new and improved therapeutic and agrochemical agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Category:3-(Trifluoromethyl)phenyl compounds - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Buy 4-(Trifluoromethyl)benzhydrazide | 339-59-3 [smolecule.com]

- 9. chembk.com [chembk.com]

- 10. 3-(TRIFLUOROMETHYL)BENZOIC ACID HYDRAZIDE | 22227-25-4 [chemicalbook.com]

- 11. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

Methodological & Application

Synthesis of 3-(Trifluoromethyl)benzohydrazide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Trifluoromethyl)benzohydrazide, a key intermediate in the development of various pharmaceutical compounds. The trifluoromethyl group imparts unique properties to molecules, often enhancing metabolic stability and binding affinity, making its incorporation a valuable strategy in drug design. This protocol details a reliable two-step synthetic route commencing from 3-(trifluoromethyl)benzoic acid, proceeding through a methyl ester intermediate, followed by hydrazinolysis. This method is noted for its high yield and straightforward procedure.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry. The benzohydrazide scaffold is a versatile pharmacophore, and the inclusion of a trifluoromethyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and antimicrobial agents. This protocol provides a detailed, step-by-step procedure for the synthesis of this compound, enabling researchers to produce this valuable building block for further drug discovery and development efforts.

Chemical and Physical Data

A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below for easy reference.